molecular formula C30H31N3O8 B12400434 DBCO-PEG2-NHS ester

DBCO-PEG2-NHS ester

Cat. No.: B12400434
M. Wt: 561.6 g/mol
InChI Key: WEMCNVHTFXFLHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-PEG2-NHS ester is synthesized by reacting DBCO (dibenzocyclooctyne) with PEG2 (polyethylene glycol) and NHS (N-hydroxysuccinimide) ester. The reaction typically occurs under neutral or slightly basic conditions to ensure the efficient formation of covalent bonds with primary amines .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG2-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient under neutral or slightly basic conditions .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the DBCO-PEG2 moiety to the amine-containing molecule .

Scientific Research Applications

DBCO-PEG2-NHS ester has a wide range of applications in scientific research, including:

Mechanism of Action

DBCO-PEG2-NHS ester exerts its effects through the formation of covalent bonds with primary amines. The NHS ester reacts with the amine group to form a stable amide bond, while the DBCO moiety enables copper-free click chemistry reactions. This mechanism allows for the efficient and specific labeling of biomolecules and other targets .

Comparison with Similar Compounds

Similar Compounds

  • DBCO-PEG4-NHS ester
  • DBCO-PEG12-NHS ester
  • DBCO-PEG24-NHS ester

Uniqueness

DBCO-PEG2-NHS ester is unique due to its shorter PEG spacer arm, which provides a balance between water solubility and minimal steric hindrance during ligation. This makes it particularly suitable for applications requiring precise and efficient bioconjugation .

Properties

Molecular Formula

C30H31N3O8

Molecular Weight

561.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C30H31N3O8/c34-26(31-16-18-40-20-19-39-17-15-30(38)41-33-28(36)13-14-29(33)37)11-12-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34)

InChI Key

WEMCNVHTFXFLHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

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